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Compound Name: 13-Dihydrocarminomycin

Cat. No.: B15594209 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
13-Dihydrocarminomycin, a metabolite of the anthracycline antibiotic carminomycin, is a

compound of interest in oncological research. This document provides a comprehensive

technical overview of 13-Dihydrocarminomycin, including its chemical properties, biological

activity, and relevant experimental methodologies. It is intended to serve as a valuable

resource for professionals engaged in cancer research and the development of novel

therapeutic agents. This guide details its known cytotoxic effects, enzymatic interactions, and

the broader context of anthracycline-induced signaling pathways, particularly those related to

cardiotoxicity. All quantitative data are presented in structured tables, and key experimental

protocols are outlined. Furthermore, critical signaling pathways and experimental workflows are

visualized using diagrams generated with Graphviz (DOT language) to facilitate a deeper

understanding of the compound's mechanism of action and experimental application.

Chemical and Physical Properties
13-Dihydrocarminomycin is an organic compound belonging to the anthracycline family. It is

structurally characterized by a tetracyclic aglycone linked to an amino sugar moiety. The key

distinction from its parent compound, carminomycin, is the reduction of the C-13 ketone to a

hydroxyl group.
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Property Value Reference

CAS Number 62182-86-9 -

Molecular Formula C₂₆H₂₉NO₁₀ [1][2][3]

Molecular Weight 515.52 g/mol [1][2][3]

Synonyms
Carminomycinol, RP 32999,

Dihydrokarminomycin
[1][2]

Appearance Solid (form may vary) [2]

Storage Conditions 2-8°C, protected from light -

Note: Detailed experimental data on physicochemical properties such as solubility, pKa, and

melting point are not readily available in the public domain.

Biological Activity and Mechanism of Action
As a member of the anthracycline class, 13-Dihydrocarminomycin is expected to exert its

biological effects through mechanisms similar to other well-studied anthracyclines like

doxorubicin and daunorubicin. The primary mechanism of action for anthracyclines involves the

intercalation into DNA and the inhibition of topoisomerase II, leading to DNA damage and

apoptosis in rapidly proliferating cancer cells.

Antitumor Activity
13-Dihydrocarminomycin has demonstrated significant antitumor activity against a range of

experimental tumor models. In vivo studies in mice have shown its efficacy against

lymphosarcoma L10-1, sarcoma 180, Garding-Passy melanoma, lymphoid leukosis L-1210,

and lymphocytic leukosis P-388. However, in some models, such as L-1210 leukemia and

Garding-Passy melanoma, its efficacy was reported to be lower than that of carminomycin.
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Cell Line/Tumor
Model

Activity Metric Value Reference

L1210 (lymphoid

leukosis)
IC₅₀ 0.06 µg/mL -

Various murine tumor

models
Antitumor Activity Active -

Enzymatic Interactions
13-Dihydrocarminomycin is a substrate for DoxA, a cytochrome P-450 monooxygenase

involved in the biosynthesis of doxorubicin. DoxA catalyzes the oxidation of 13-
Dihydrocarminomycin.

Enzyme Substrate
kcat/Km
(M⁻¹s⁻¹)

Optimal pH
Optimal
Temperatur
e (°C)

Reference

DoxA

13-

Dihydrocarmi

nomycin

280 7.5 30 -

Cardiotoxicity
A significant limitation of anthracycline chemotherapy is dose-dependent cardiotoxicity. While

specific data for 13-Dihydrocarminomycin is scarce, it is presumed to share this toxicity

profile. Experiments in albino mice have shown that intravenous administration can induce

myocardial changes, including swelling of muscle fibers and degeneration of myofibrils. The

underlying mechanisms are believed to involve the generation of reactive oxygen species

(ROS) and interference with cellular calcium homeostasis, leading to cardiomyocyte apoptosis.

Signaling Pathways
The biological effects of anthracyclines, including their therapeutic and toxic actions, are

mediated through the modulation of various cellular signaling pathways.
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Anthracycline-Induced Cardiotoxicity: ROS Generation
and DNA Damage
A primary mechanism of anthracycline-induced cardiotoxicity is the generation of reactive

oxygen species (ROS) within cardiomyocytes. This leads to oxidative stress, DNA damage, and

ultimately, apoptosis.
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Anthracycline-induced ROS generation and DNA damage pathway.

Calcium Dysregulation and Apoptosis in
Cardiomyocytes
Anthracyclines can disrupt intracellular calcium homeostasis, leading to mitochondrial

dysfunction and the activation of apoptotic pathways.
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Calcium dysregulation and apoptosis in anthracycline cardiotoxicity.

Experimental Protocols
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The following sections provide representative methodologies for key experiments related to the

synthesis and biological evaluation of 13-Dihydrocarminomycin.

Synthesis and Purification
Objective: To synthesize 13-Dihydrocarminomycin by reduction of carminomycin and purify

the product.

Workflow Diagram:

Carminomycin Reduction with
Potassium Borohydride Reaction Quenching Solvent Extraction Chromatography 13-Dihydrocarminomycin

Click to download full resolution via product page

Workflow for the synthesis and purification of 13-Dihydrocarminomycin.

Protocol:

Dissolution: Dissolve carminomycin in a suitable solvent system (e.g., a mixture of methanol

and water).

Reduction: Cool the solution in an ice bath and add potassium borohydride (KBH₄) portion-

wise with stirring. The progress of the reaction can be monitored by thin-layer

chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by the slow addition of an acid

(e.g., dilute HCl) to neutralize the excess borohydride.

Extraction: Adjust the pH of the solution to slightly basic (pH 8-9) and extract the product into

an organic solvent such as chloroform or a chloroform/methanol mixture.

Purification: Concentrate the organic extracts and purify the crude product using column

chromatography on silica gel with an appropriate solvent system (e.g., a gradient of

chloroform and methanol).
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Characterization: Characterize the purified 13-Dihydrocarminomycin using spectroscopic

methods such as NMR and mass spectrometry to confirm its identity and purity.

Note: This is a representative protocol. Specific reaction conditions, solvent volumes, and

purification parameters may require optimization.

In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 13-
Dihydrocarminomycin against a cancer cell line (e.g., L1210).

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to

1 x 10⁴ cells/well) and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of 13-Dihydrocarminomycin in culture

medium and add them to the wells. Include vehicle-only controls.

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a

humidified CO₂ incubator.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals

by viable cells.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the viability against the logarithm of the compound concentration and

determine the IC₅₀ value using a non-linear regression model.

In Vivo Antitumor Activity
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Objective: To evaluate the antitumor efficacy of 13-Dihydrocarminomycin in a murine tumor

model.

Protocol:

Tumor Implantation: Inoculate mice (e.g., BALB/c or nude mice) with a suspension of tumor

cells (e.g., L1210) either subcutaneously or intraperitoneally.

Treatment: Once tumors are established, randomize the mice into treatment and control

groups. Administer 13-Dihydrocarminomycin (at various doses) and a vehicle control,

typically via intravenous or intraperitoneal injection, according to a predetermined schedule

(e.g., daily for a set number of days).

Monitoring: Monitor the mice daily for signs of toxicity and measure tumor volume (for solid

tumors) or survival time (for disseminated tumors). Body weight should also be recorded

regularly.

Endpoint: At the end of the study, euthanize the mice and, for solid tumors, excise and weigh

the tumors.

Data Analysis: Compare the tumor growth inhibition or the increase in lifespan in the

treatment groups to the control group to assess the antitumor activity.

Pharmacokinetics
Detailed pharmacokinetic data for 13-Dihydrocarminomycin, including its absorption,

distribution, metabolism, and excretion (ADME) properties, are not extensively documented in

publicly available literature. As a metabolite of carminomycin, its pharmacokinetic profile is

likely influenced by the metabolism of the parent drug. Further studies are required to fully

characterize its pharmacokinetic behavior.

Conclusion
13-Dihydrocarminomycin is a biologically active anthracycline with demonstrated antitumor

properties. This technical guide provides a consolidated overview of its chemical

characteristics, biological activities, and relevant experimental methodologies. The provided

signaling pathway diagrams offer a visual representation of the complex mechanisms
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underlying anthracycline action and toxicity. While there are gaps in the publicly available data,

particularly concerning detailed pharmacokinetic and physicochemical properties, this

document serves as a foundational resource for researchers and professionals in the field of

oncology and drug development. Further investigation into this compound is warranted to fully

elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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